molecular formula C15H22N2O4 B8265860 (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate

(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate

Cat. No.: B8265860
M. Wt: 294.35 g/mol
InChI Key: MBDJCJJNEHWMPM-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate is a chiral compound with potential applications in various fields of chemistry and biology. Its structure includes a tert-butoxy group, a picolinamido group, and a methyl ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate typically involves the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under basic conditions.

    Introduction of the picolinamido group: This step involves the reaction of picolinic acid or its derivatives with an amine to form the amide bond.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The picolinamido group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: Corresponding amine.

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate involves its interaction with specific molecular targets and pathways. The picolinamido group can interact with enzymes and receptors, potentially modulating their activity. The tert-butoxy group may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-Methyl 3-(tert-butoxy)-2-(acetamido)butanoate: Similar structure but with an acetamido group instead of a picolinamido group.

    (2S,3S)-Methyl 3-(tert-butoxy)-2-(benzamido)butanoate: Contains a benzamido group instead of a picolinamido group.

Uniqueness

(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate is unique due to the presence of the picolinamido group, which can confer specific biological activities and interactions not seen with other similar compounds.

Properties

IUPAC Name

methyl (2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(pyridine-2-carbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10(21-15(2,3)4)12(14(19)20-5)17-13(18)11-8-6-7-9-16-11/h6-10,12H,1-5H3,(H,17,18)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDJCJJNEHWMPM-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=N1)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=N1)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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